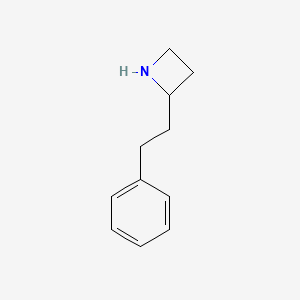

2-(2-Phenylethyl)azetidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylethyl)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-4-10(5-3-1)6-7-11-8-9-12-11/h1-5,11-12H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBVUENLILJJHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1494611-66-3 | |

| Record name | 2-(2-phenylethyl)azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 2 Phenylethyl Azetidine and Its Derivatives

Strategies for Azetidine (B1206935) Ring Formation with Relevance to Phenylethyl Moieties

The construction of the azetidine ring is most commonly achieved by forming one of its four bonds in the final ring-closing step. Intramolecular cyclization strategies are particularly prevalent, as they can offer high levels of regio- and stereocontrol. These methods typically involve a precursor molecule containing both the nitrogen atom and the carbon chain destined to form the ring, with reactive functional groups positioned to facilitate the cyclization. For a target like 2-(2-phenylethyl)azetidine, these strategies must effectively create a bond between the nitrogen and the carbon at the γ-position relative to a suitable activating or leaving group, while correctly installing the phenylethyl substituent at the C2 position.

Intramolecular cyclization remains a cornerstone for the synthesis of 2-substituted azetidines. By tethering the reacting partners, these approaches can overcome unfavorable entropic factors and enable the formation of the strained four-membered ring under relatively mild conditions. A variety of methods have been developed, leveraging different types of bond-forming reactions, from classical nucleophilic substitutions to modern transition-metal-catalyzed C-H functionalization and radical cyclizations.

One of the most fundamental and widely used methods for forming the azetidine ring is through an intramolecular bimolecular nucleophilic substitution (SN2) reaction. nih.govorganic-chemistry.org This approach involves a γ-amino alkyl halide or a similarly activated substrate, where the terminal amine acts as the nucleophile, attacking the electrophilic carbon and displacing a leaving group (e.g., halide, mesylate, tosylate) to form the cyclic structure. nih.govorganic-chemistry.org

The SN2 mechanism is characterized by a backside attack of the nucleophile, which results in the inversion of stereochemistry at the electrophilic carbon center. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the nucleophile and the substrate. youtube.com For the synthesis of a 2-substituted azetidine, the precursor would be a 1-substituted-3-halopropylamine or its equivalent. The success of the cyclization is influenced by several factors, including the nature of the leaving group, the substitution pattern of the carbon chain, and the reaction conditions. masterorganicchemistry.comnih.gov Good leaving groups, such as tosylate and triflate, are often employed to facilitate the reaction. organic-chemistry.org

| Parameter | Influence on Intramolecular SN2 Cyclization | Reference |

| Nucleophile | The nitrogen atom of a primary or secondary amine. | nih.gov |

| Electrophile | A primary or secondary carbon with a good leaving group. | masterorganicchemistry.com |

| Leaving Group | Weakly basic anions that can stabilize a negative charge (e.g., I⁻, Br⁻, OTs⁻, OMs⁻). | nih.govorganic-chemistry.org |

| Stereochemistry | Proceeds with inversion of configuration at the electrophilic carbon. | masterorganicchemistry.com |

| Kinetics | Second-order kinetics, dependent on both substrate and nucleophile concentration. | youtube.com |

A modern and powerful strategy for azetidine synthesis involves the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. organic-chemistry.orgnih.gov This method transforms a typically unreactive C-H bond into a C-N bond, offering a highly efficient and atom-economical route to the azetidine core. organic-chemistry.org The reaction often employs a directing group, such as picolinamide (B142947) (PA), attached to the amine substrate. organic-chemistry.orgnih.gov The directing group coordinates to the palladium catalyst, positioning it in proximity to a specific γ-C(sp³)–H bond, thereby enabling selective activation and subsequent C-N bond formation. organic-chemistry.org

This transformation proceeds through a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org The reaction is notable for its use of low catalyst loadings, inexpensive reagents, and convenient operating conditions. organic-chemistry.orgnih.gov It has been successfully applied to synthesize a variety of azetidine, pyrrolidine (B122466), and indoline (B122111) compounds. nih.gov The selectivity of the C-H activation can be influenced by steric effects and torsional strain within the substrate, and studies have shown that primary γ-C–H bonds are generally the most reactive. organic-chemistry.org This methodology has been extended to construct complex polycyclic and spirocyclic azetidine scaffolds from readily available aliphatic amine substrates. acs.orgrsc.org

| Catalyst System | Directing Group | Oxidant | Key Features | Reference |

| Pd(OAc)₂ | Picolinamide (PA) | PhI(OAc)₂ | Low catalyst loading, predictable selectivity, activates unactivated C(sp³)–H bonds. | organic-chemistry.orgnih.gov |

| Pd(II) | Picolinamide (PA) | Benziodoxole tosylate / AgOAc | High functional group tolerance, synthesis of functionalized and spirocyclic azetidines. | rsc.org |

Lanthanide catalysts, particularly Lanthanum(III) triflate (La(OTf)₃), have emerged as effective promoters for the intramolecular aminolysis of epoxides to form azetidine rings. dntb.gov.uanih.gov This method provides a novel synthetic route that is distinct from traditional SN2 cyclizations of haloamines. nih.gov The key to this strategy is the highly regioselective, La(OTf)₃-catalyzed ring-opening of cis-3,4-epoxy amines. nih.govnih.gov

The reaction proceeds via a C3-selective intramolecular aminolysis, where the amine attacks the C3 carbon of the epoxide, leading to the formation of a 3-hydroxyazetidine derivative. nih.gov This regioselectivity is noteworthy, especially in cases where the C4 position is a benzylic position, which would typically be more reactive. nih.gov The methodology is tolerant of a wide range of functional groups, including those that are acid-sensitive or Lewis basic. dntb.gov.uanih.gov Computational studies suggest that the coordination of the lanthanum(III) catalyst to the substrate and/or product is responsible for controlling the regioselectivity, favoring azetidine formation from cis-isomers and pyrrolidine formation from trans-isomers. nih.gov

| Catalyst | Substrate | Solvent | Key Outcome | Reference |

| 5 mol% La(OTf)₃ | cis-3,4-Epoxy Amine | Dichloroethane (DCE), reflux | High-yield synthesis of 3-hydroxyazetidines via regioselective C3-aminolysis. | nih.govbohrium.com |

| La(OTf)₃ | Styrene (B11656) oxide-type cis-3,4-epoxy amine | Not specified | C3-selective aminolysis occurs despite the presence of a more reactive benzylic C4 position. | nih.gov |

Visible-light photoredox catalysis has enabled the development of novel radical-based approaches to azetidine synthesis. One such method is the copper-catalyzed, photoinduced anti-Baldwin radical cyclization of ynamides. nih.gov This reaction proceeds via a 4-exo-dig cyclization pathway, which is generally disfavored according to Baldwin's rules, to produce functionalized azetidines with high regioselectivity. nih.govresearchgate.net

The reaction is typically initiated by a heteroleptic copper complex under visible light irradiation in the presence of an amine that acts as a sacrificial reductant. researchgate.net This process generates an α-aminoalkyl radical, which then adds to the alkyne of the ynamide to form a vinyl radical. researchgate.net This key intermediate undergoes a subsequent 4-exo-dig cyclization to form the azetidine ring. nih.govresearchgate.net The method demonstrates excellent control of regioselectivity, with no formation of the corresponding 5-endo-dig product observed. researchgate.net This strategy is effective for a range of ynamide substrates and provides access to azetidines that are useful building blocks in medicinal chemistry and natural product synthesis. nih.gov

| Catalyst | Reductant | Light Source | Cyclization Type | Key Feature | Reference |

| [Cu(bcp)DPEphos]PF₆ | N,N-Diisopropylethylamine | Blue LEDs | 4-exo-dig Radical Cyclization | Full regiochemical control; tolerates various functional groups. | nih.govresearchgate.netresearchgate.net |

Electrosynthesis offers a sustainable and powerful alternative to traditional chemical reagents for driving challenging transformations. An electrocatalytic intramolecular hydroamination of allylic sulfonamides has been developed for the synthesis of azetidines. organic-chemistry.org This method merges cobalt catalysis with electricity to achieve the regioselective formation of a key carbocationic intermediate. organic-chemistry.org

The reaction involves the electro-reduction of a cobalt catalyst, which then engages with the allylic sulfonamide. This process facilitates the formation of a carbocation that is susceptible to intramolecular attack by the tethered sulfonamide nitrogen. The subsequent C-N bond formation yields the azetidine ring in good yields. This electroreductive approach avoids the use of stoichiometric chemical reductants and provides a controlled method for generating the reactive intermediates necessary for the cyclization. organic-chemistry.org

Cycloaddition Reactions for Azetidine Core Construction

The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction, is a direct and efficient method for synthesizing the azetidine ring. researchgate.netresearchgate.net Recent advancements have utilized visible-light-mediated energy transfer to overcome previous limitations associated with this reaction, which often required high-energy UV light and was limited in scope. researchgate.netnih.gov

A notable example involves the intermolecular [2+2] cycloaddition of 2-isoxazoline-3-carboxylates with a diverse range of alkenes. researchgate.netnih.gov This reaction is facilitated by a commercially available iridium photocatalyst that activates the 2-isoxazoline-3-carboxylate via triplet energy transfer. springernature.com The excited oxime then reacts with the alkene to form a highly functionalized azetidine. This method is characterized by its operational simplicity, mild reaction conditions, and broad substrate scope, allowing for the synthesis of complex azetidine products that are amenable to further synthetic modifications. researchgate.netresearchgate.net The resulting azetidine products can be readily converted into unprotected azetidines, offering a new pathway to these valuable synthetic targets. nih.gov

| Oxime Component | Alkene Component | Photocatalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 2-isoxazoline-3-carboxylate | Styrene | Iridium-based complex | up to 99 | springernature.com |

| 2-isoxazoline-3-carboxylate | Various alkenes | Iridium-based complex | 69 (initial) | springernature.com |

| N-(arylsulfonyl)imine | Styrene | (under UVA irradiation) | Not specified | nih.gov |

Azetidin-3-ones are valuable synthetic precursors that can be transformed into a variety of functionalized azetidines, including derivatives of this compound. A flexible and stereoselective synthesis of chiral azetidin-3-ones has been developed using a gold-catalyzed intermolecular oxidative cyclization of terminal alkynes. nih.govnih.gov

This methodology starts from chiral N-propargylsulfonamides, which are readily accessible. nih.gov The key step is the gold-catalyzed oxidative cyclization, which proceeds through the formation of a reactive α-oxo gold carbene intermediate via intermolecular alkyne oxidation. nih.gov This intermediate then undergoes an intramolecular N-H insertion to form the azetidin-3-one (B1332698) ring. The reaction tolerates a range of functional groups, including remote double bonds, halogens, and azido (B1232118) groups. nih.gov A significant advantage of this method is the avoidance of toxic and potentially explosive diazo compounds, which are often used in other syntheses of azetidin-3-ones. nih.gov

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular architectures by combining three or more starting materials in a single synthetic operation. Such approaches have been developed for the synthesis of highly functionalized azetidine derivatives. researchgate.netthieme-connect.de

One innovative MCR involves the strain-release functionalization of azabicyclo[1.1.0]butanes (ABBs). A dual copper/photoredox catalysis system enables a three-component reaction between an ABB, an alkene (such as 1,3-butadiene), and a cyanide source (e.g., TMS-CN) to produce azetidines with a C3 all-carbon quaternary center. thieme-connect.de This method is significant as it provides access to structurally complex azetidines that are challenging to prepare using traditional methods. The reaction proceeds under mild conditions at room temperature, initiated by visible light. thieme-connect.de

Ring Contraction and Expansion Approaches to Azetidines

Rearrangement reactions involving ring contraction of five-membered heterocycles or ring expansion of three-membered heterocycles provide alternative strategies for the construction of the azetidine core. magtech.com.cn

A robust method for synthesizing α-carbonylated N-sulfonylazetidines involves a one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. nih.govorganic-chemistry.org In the presence of a base like potassium carbonate, various nucleophiles such as alcohols, phenols, and anilines can be incorporated into the azetidine product. The α-bromopyrrolidinone precursors are readily obtained by the monobromination of inexpensive N-sulfonyl-2-pyrrolidinone derivatives. nih.gov This approach represents an efficient transformation of a five-membered ring into a four-membered azetidine system.

Conversely, ring expansion of three-membered rings, such as aziridines, can also lead to azetidines. magtech.com.cn Although less common for direct azetidine synthesis, azirine ring expansion can form 1-azetines, which are unsaturated precursors to azetidines. nih.gov These methods highlight the versatility of ring rearrangement strategies in synthesizing strained heterocyclic systems.

Reduction of Azetidin-2-ones (β-Lactams)

One of the fundamental approaches to synthesizing azetidines is through the reduction of the corresponding azetidin-2-ones, commonly known as β-lactams. magtech.com.cnu-tokyo.ac.jp This method is advantageous as a wide variety of synthetic techniques exist for the construction of the β-lactam ring, including the well-established Staudinger ketene-imine cycloaddition. mdpi.com Once the desired substituted β-lactam is obtained, the carbonyl group at the 2-position can be reduced to a methylene (B1212753) group to yield the saturated azetidine ring.

The reduction of the amide functionality in a β-lactam is a common and effective method for accessing the corresponding azetidine. magtech.com.cnmdpi.com For example, N-aryl-4-alkynylazetidin-2-ones have been successfully reduced to the corresponding azetidines, which then serve as precursors for further reactions. mdpi.com The choice of reducing agent is critical to ensure the selective reduction of the amide carbonyl without cleaving the strained four-membered ring. Various hydride reagents can be employed for this transformation. This strategy allows the stereochemistry established during the synthesis of the β-lactam to be transferred to the final azetidine product. adelaide.edu.au

Rearrangement Reactions

Rearrangement reactions provide another pathway to the azetidine core, often involving ring expansion of three-membered heterocycles or ring contraction of five-membered rings. magtech.com.cn For instance, the ring expansion of aziridines can be facilitated by rhodium carbenoids to produce 1-azetines, which are unsaturated precursors to azetidines. nih.govacs.org Another notable method is the nih.govorganic-chemistry.org-Stevens rearrangement, which has been applied in biocatalytic one-carbon ring expansions of aziridines to yield azetidines with high enantioselectivity. acs.org Thermally induced Chapman rearrangements have also been utilized to convert certain 1-azetines into β-lactams, which can then be reduced to azetidines. nih.gov These rearrangement strategies are powerful tools for creating the strained four-membered ring system from more readily available starting materials.

Alkylation and Functionalization of Pre-formed Azetidine Rings towards Phenylethyl Derivatives

Alkylation of Primary Amines with Bis-electrophiles

A direct and straightforward method for constructing the azetidine ring involves the double alkylation of a primary amine with a suitable 1,3-bis-electrophile. organic-chemistry.org This cyclocondensation reaction forms the four-membered ring in a single step. A notable example is the synthesis of 1,3-disubstituted azetidines through the alkylation of primary amines with 2-substituted-1,3-propanediols, where the diols are converted in situ into more reactive bis-triflates. organic-chemistry.org Similarly, one-pot syntheses using alkyl dihalides and primary amines, often accelerated by microwave irradiation, provide an efficient route to various nitrogen-containing heterocycles, including azetidines. organic-chemistry.org

Direct Alkylation of 1-Azabicyclo[1.1.0]butane with Organometal Reagents

A modern and highly effective strategy for synthesizing functionalized azetidines involves the strain-release reaction of 1-azabicyclo[1.1.0]butane (ABB). researchgate.net This highly strained bicyclic compound can undergo direct alkylation with organometal reagents, such as Grignard reagents, in the presence of a copper catalyst like copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂). organic-chemistry.orgnih.gov This method rapidly provides access to 1,3-bis-functionalized azetidines. organic-chemistry.org The reaction tolerates a wide array of nucleophiles, enabling the introduction of alkyl, allyl, vinyl, and benzyl (B1604629) groups. organic-chemistry.orgnih.gov The use of a phenylethyl Grignard reagent or a related organometallic species in this reaction would provide a direct route to 3-(2-phenylethyl)azetidine derivatives. This approach is powerful for creating complex molecules for structure-activity relationship (SAR) studies in medicinal chemistry. organic-chemistry.org

| Catalyst | Organometal Reagent | Product Type | Reference |

| Cu(OTf)₂ | Grignard Reagents (Alkyl, Allyl, Vinyl, Benzyl) | Bis-functionalized Azetidines | organic-chemistry.org, organic-chemistry.org |

| Cu(OTf)₂ | Allyl magnesium bromide | 3-Allyl-azetidine |

Diastereoselective α-Alkylation of N-Borane Complexes of Azetidine Derivatives (e.g., leading to 2-substituted azetidine-2-carbonitriles)

For the synthesis of optically active 2-substituted azetidines, a highly diastereoselective α-alkylation protocol has been developed. nih.govnih.gov This method utilizes N-borane complexes of azetidine-2-carbonitriles or azetidine-2-carboxylic acid esters as substrates. nih.govnih.gov The formation of the N-borane complex dramatically improves both the yield and the diastereoselectivity of the subsequent alkylation step. nih.gov

The process involves the deprotonation of the α-carbon using a strong base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), at low temperatures, followed by quenching with an electrophile. nih.govnih.gov The use of benzyl bromide as the electrophile introduces a benzyl group at the 2-position, which is a key structural component for derivatives related to this compound. nih.govnih.gov For instance, treating the borane (B79455) complex of N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile with LDA and then benzyl bromide produced the α-benzylated product with high yield and excellent diastereoselectivity. nih.govrsc.orgrsc.org This protocol allows for the synthesis of various optically active α-substituted azetidine derivatives from inexpensive chiral sources like (S)-1-phenylethylamine. nih.govrsc.org

| Substrate | Base | Electrophile | Product | Yield | Diastereomeric Ratio | Reference |

|---|---|---|---|---|---|---|

| (1S,2S,1'S)-N-((S)-1-phenylethyl)azetidine-2-carboxylic acid tert-butyl ester borane complex | LiHMDS | Benzyl bromide | α-Benzylated (2S,1'S)-ester | 90% | Almost single diastereomer | nih.gov |

| (1S,2S,1'S)-N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile borane complex | LDA | Benzyl bromide | α-Benzylated (2S,1'S)-nitrile | 72% | (2S,1'S) vs (2R,1'S) > 36:1 | nih.gov |

Regioselective Functionalization of Azetidine Scaffolds

Once an azetidine ring bearing an aryl group is formed, further functionalization can be achieved through regioselective reactions on the aromatic portion. The azetidine ring itself can act as a directing group in C-H activation/functionalization reactions. nih.gov Specifically, the nitrogen atom of the azetidine can coordinate to organolithium reagents, directing lithiation to the ortho position of an attached aromatic ring. nih.gov This strategy allows for the regioselective introduction of a variety of electrophiles at the position adjacent to the azetidine substituent. nih.gov By carefully tuning reaction conditions, this method can achieve site-selective functionalization even in the presence of other directing groups on the aryl ring, enabling the synthesis of complex substitution patterns, including 1,2,3-trisubstitution and beyond. nih.gov This approach is valuable for modifying a pre-existing 2-phenylazetidine (B1581345) scaffold to build more complex derivatives.

Stereoselective Synthesis of Chiral this compound and Related Enantiomers

The creation of chiral centers within the azetidine ring, especially at the C2 position, requires sophisticated synthetic strategies that can precisely control the three-dimensional arrangement of atoms. figshare.com Methodologies employing chiral auxiliaries, asymmetric catalysis, and substrate-controlled diastereoselective reactions have been developed to access enantioenriched C2-substituted azetidines. acs.orgnih.gov

Chiral auxiliaries and catalysts are fundamental tools for inducing stereoselectivity in the synthesis of azetidines. By temporarily incorporating a chiral molecule or using a chiral catalyst, it is possible to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. acs.orgnih.gov

The use of chiral tert-butanesulfinamide, a reagent developed by the Ellman lab, has emerged as a powerful and general method for the asymmetric synthesis of C2-substituted azetidines. figshare.comyale.edu This methodology provides a scalable, three-step approach starting from inexpensive materials to generate a wide array of enantioenriched azetidines with aryl, vinyl, allyl, and alkyl substituents at the C2 position. acs.orgresearchgate.net

The synthesis begins with the condensation of an achiral 1,3-bis-electrophile, such as 3-chloropropanal, with the chiral tert-butanesulfinamide auxiliary to form a sulfinimine. acs.org Subsequent organometallic addition to the sulfinimine followed by intramolecular cyclization via chloride displacement yields the N-sulfinyl-azetidine with high diastereoselectivity. acs.org The power of this method lies in the ability to separate the resulting diastereomers using standard chromatography, and the straightforward, rapid cleavage of the sulfinamide auxiliary under acidic conditions to provide the final enantioenriched azetidine hydrochloride salt. figshare.comnih.gov This approach has proven effective on a gram scale, with one study reporting a 44% yield over three steps and a diastereomeric ratio of 85:15. nih.gov

This strategy is highly versatile, as either enantiomer of the final azetidine can be accessed by selecting either the (R)- or (S)-enantiomer of the widely available tert-butanesulfinamide auxiliary. acs.org The utility of the resulting azetidines is further highlighted by their successful derivatization after deprotection, making the method highly applicable to medicinal chemistry programs. figshare.comresearchgate.net

| C2-Substituent (R) | Diastereomeric Ratio (dr) | Overall Yield (3 steps) | Reference |

| Phenyl | 85:15 | 44% | figshare.com, nih.gov |

| 4-Methoxyphenyl | 89:11 | 49% | acs.org |

| Naphthyl | 86:14 | 41% | acs.org |

| Vinyl | 89:11 | 35% | acs.org |

| Isopropyl | 92:8 | 38% | acs.org |

Beyond C2-substituted azetidines, chiral sulfinamide chemistry has also been applied to the flexible synthesis of chiral azetidin-3-ones. nih.gov In this approach, chiral N-propargylsulfonamides, readily prepared using sulfinamide chemistry, undergo gold-catalyzed oxidative cyclization to yield the corresponding azetidin-3-ones with excellent enantiomeric excess (>98% e.e.). nih.gov

Enantioselective reduction of prochiral ketones is a cornerstone of asymmetric synthesis for producing chiral alcohols, and this principle can be extended to the synthesis of chiral cyclic amines. wikipedia.orgsemanticscholar.org One effective strategy for producing optically pure C2-symmetrical cyclic amines, including azetidines, involves the enantioselective reduction of corresponding diketones. organic-chemistry.org

This transformation can be achieved using borohydride (B1222165) reducing agents in the presence of a chiral catalyst. organic-chemistry.org For instance, a chiral β-ketoiminato cobalt(II) catalyst has been shown to effectively catalyze the borohydride reduction of diketones to furnish the corresponding diols with high enantiopurity. organic-chemistry.org These chiral diols can then be converted into optically pure C2-symmetrical azetidines through subsequent chemical transformations. The use of catalytic amounts of a chiral inductor with a stoichiometric amount of an inexpensive reducing agent makes this an efficient and practical approach. wikipedia.org

Transition metal catalysis offers a powerful platform for asymmetric transformations, enabling the synthesis of chiral molecules with high efficiency and selectivity. uni-goettingen.de Rhodium, Ruthenium, and Gold catalysts, in particular, have been employed in various asymmetric reactions that can be applied to the synthesis of chiral azetidines.

Ruthenium: Chiral azetidines can be accessed via the asymmetric hydrogenation of 2-azetines. Didier and co-workers demonstrated that an achiral 2-azetine can be converted to a chiral azetidine in high yield and with high enantiomeric ratios (up to 95:5) using a ruthenium catalyst paired with a chiral ligand. nih.gov This method relies on the reduction of the strained C=N bond of the azetine precursor to create the chiral center. nih.gov

Rhodium: While specific applications to this compound are less documented, rhodium complexes are widely used in asymmetric hydrogenation and transfer hydrogenation reactions. researchgate.net Chiral rhodium catalysts are highly effective for the enantioselective reduction of various functional groups, a foundational technology that can be adapted for the synthesis of chiral precursors to azetidines. semanticscholar.org

Gold: Gold catalysis has been utilized for the stereoselective synthesis of chiral azetidin-3-ones. nih.gov The process involves an intermolecular oxidation of terminal alkynes mediated by a gold catalyst in the presence of an N-oxide oxidant. This generates a reactive α-oxo gold carbene intermediate which then undergoes a cyclization with a tethered amine to form the azetidin-3-one ring. When a chiral sulfonamide is used as the nitrogen source, this method allows for the synthesis of chiral azetidin-3-ones with high enantiomeric excess. nih.gov

When a chiral center already exists in a molecule, it can direct the stereochemistry of a newly forming chiral center, a process known as diastereoselective synthesis. This is a common strategy in the synthesis of complex molecules, including phenylethyl-substituted azetidines. nih.govsemanticscholar.org

One prominent method involves the diastereoselective α-alkylation of azetidines that bear a chiral N-substituent, such as (S)-1-phenylethylamine, which acts as a chiral auxiliary. nih.govrsc.org For example, the α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles can be achieved with high diastereoselectivity by first forming an N-borane complex. rsc.org Treatment with a strong base like lithium diisopropylamide (LDA) generates a chiral enolate, which then reacts with an electrophile (e.g., benzyl bromide) to form the C2-substituted product. rsc.orgrsc.org This protocol allows for the synthesis of various α-substituted azetidine-2-carboxylic acid esters and nitriles with excellent stereocontrol, dictated by the existing stereocenter on the phenylethyl group. nih.govrsc.org

| Electrophile | Product Diastereoselectivity | Yield | Reference |

| Benzyl bromide | 95:5 | 74% | rsc.org |

| Allyl bromide | >95:5 | 80% | rsc.org |

| Methyl iodide | 90:10 | 79% | rsc.org |

Other methods for achieving diastereocontrol include intramolecular cyclizations. An iodine-mediated cyclization of specific homoallyl amines proceeds via a 4-exo trig pathway to deliver cis-2,4-disubstituted azetidines stereoselectively. nih.gov Similarly, a regio- and diastereoselective synthesis of 2,3-disubstituted trans-azetidines has been achieved from epoxide precursors using strong bases, where the reaction proceeds under kinetic control to favor the formation of the strained four-membered ring over other potential products. semanticscholar.org

In syntheses that result in the formation of an exocyclic double bond on the azetidine ring, controlling the geometry of this double bond (Z/E isomerism) is a critical consideration. A copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides provides a route to 2-alkylideneazetidines where this type of isomerism is observed. nih.gov

In this process, the reaction consistently produces a mixture of Z and E isomers, with a notable and consistent preference for the Z isomer. nih.gov The Z/E ratio can vary depending on the specific substrates and reaction conditions, with reported ratios ranging from 55:45 to 93:7 in favor of the Z isomer. Computational studies suggest this selectivity arises from a kinetically controlled process where the reduction of a transient vinyl radical intermediate occurs preferentially at the less sterically hindered face, leading to the thermodynamically less stable Z-isomer. nih.gov

| Ynamide Substituent | Z/E Ratio | Yield | Reference |

| Phenyl | 93:7 | 78% | nih.gov |

| 4-Fluorophenyl | 88:12 | 75% | nih.gov |

| 4-Methoxyphenyl | 89:11 | 72% | nih.gov |

| Thiophenyl | 86:14 | 65% | nih.gov |

Use of Chiral Auxiliaries and Catalysts in Azetidine Stereocontrol

Advanced Reaction Conditions and Catalytic Systems for Azetidine Synthesis

The construction of the strained azetidine ring presents unique challenges in synthetic chemistry. To address these, a variety of advanced catalytic systems have been developed, enabling milder reaction conditions, improved yields, and greater functional group tolerance. These methodologies often employ transition metal catalysts or photoredox systems to facilitate the formation of the four-membered ring.

Photoredox Catalysis (e.g., using Ir(III) photocatalysts)

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including azetidines. echemi.comnih.gov This approach utilizes photocatalysts, such as iridium(III) complexes, to convert visible light into chemical energy, thereby promoting reactions under mild conditions. echemi.com One of the prominent applications of this technology in azetidine synthesis is the aza Paternò-Büchi reaction, which involves the [2+2] cycloaddition of an imine and an alkene. nih.gov

In a typical setup, an iridium(III) photocatalyst, like Ir[dF(CF3)ppy]2(dtbbpy)PF6, absorbs visible light and enters an excited state. This excited catalyst can then transfer its energy to a suitable substrate, such as an alkene, promoting it to a reactive triplet state. nih.gov This triplet-state alkene can then undergo a [2+2] cycloaddition with an imine to form the desired azetidine ring. nih.govnih.gov This method has been successfully applied to both intermolecular and intramolecular reactions, providing access to a diverse range of functionalized azetidines. nih.govresearchgate.net

The reaction conditions for these photoredox-catalyzed azetidine syntheses are generally mild, often proceeding at room temperature in common organic solvents like tetrahydrofuran (B95107) (THF). nih.gov The catalyst loadings are typically low, ranging from 0.5 to 2.5 mol%. nih.gov The scope of the reaction is broad, accommodating various substituents on both the imine and alkene partners. researchgate.net While the direct synthesis of this compound via this method has not been explicitly detailed in the reviewed literature, the successful cycloaddition of styrenes and other substituted alkenes suggests its potential applicability for creating such 2-substituted azetidines. nih.gov

Table 1: Examples of Ir(III)-Photocatalyzed Azetidine Synthesis

| Substrate 1 (Oxime) | Substrate 2 (Alkene) | Photocatalyst | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|

| O-Pivaloyl-acetophenone oxime | Styrene | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | THF | 98 | >20:1 |

| O-Pivaloyl-2-acetonaphthone oxime | 4-Methylstyrene | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | THF | 97 | >20:1 |

Lewis Acid Catalysis (e.g., La(OTf)3)

Lewis acid catalysis provides an alternative powerful strategy for the synthesis of azetidines, particularly through the intramolecular cyclization of amino epoxides. nih.govbohrium.comfrontiersin.orgnih.gov Lanthanide triflates, such as Lanthanum(III) triflate (La(OTf)3), have proven to be highly effective catalysts for this transformation. nih.govbohrium.comfrontiersin.orgnih.gov This method relies on the Lewis acidic nature of the lanthanide to activate the epoxide ring, facilitating a regioselective intramolecular nucleophilic attack by the amine. nih.gov

The La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines proceeds with high regioselectivity, favoring the formation of the azetidine ring over the alternative pyrrolidine ring. nih.govfrontiersin.org This process is tolerant of a wide array of functional groups, including those that are acid-sensitive or possess Lewis basic sites. nih.govbohrium.comnih.gov A key finding is the successful application of this methodology to styrene oxide-type 3,4-epoxy amines, where the C4 position is benzylic, which opens the door for the synthesis of 2-aryl and 2-aralkyl substituted azetidines. nih.govfrontiersin.org

The reaction is typically carried out in a chlorinated solvent such as 1,2-dichloroethane (B1671644) (DCE) under reflux conditions with a catalytic amount of La(OTf)3 (around 5 mol%). bohrium.com The yields are generally high, making this a practical and efficient method for the construction of the azetidine core. nih.gov A substrate bearing a phenylethyl group at the C4-position of the cis-3,4-epoxy amine would be a suitable precursor for the synthesis of this compound using this methodology.

Table 2: Examples of La(OTf)3-Catalyzed Azetidine Synthesis from cis-3,4-Epoxy Amines

| Epoxy Amine Substrate | Product | Solvent | Yield (%) |

|---|---|---|---|

| N-Benzyl-2,3-epoxyhexylamine | 2-Propyl-1-benzylazetidin-3-ol | DCE | 95 |

| N-(4-Methoxybenzyl)-2,3-epoxyhexylamine | 2-Propyl-1-(4-methoxybenzyl)azetidin-3-ol | DCE | 93 |

Copper-Based Catalysis

Copper catalysts have demonstrated significant utility in the synthesis of azetidines through various reaction pathways, including photo-induced radical annulations. rsc.orgorganic-chemistry.orgnih.gov One notable example is the [3+1] radical cascade cyclization of aliphatic amines with alkynes, which is enabled by photo-induced copper catalysis. rsc.org This method allows for the construction of highly functionalized azetidines from readily available starting materials. rsc.org

The reaction mechanism is believed to involve the generation of an α-aminoalkyl radical from the aliphatic amine under photoredox conditions with a copper catalyst. rsc.org This radical then adds to the alkyne to form a vinyl radical, which subsequently undergoes a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization to afford the azetidine ring. rsc.org This approach is particularly attractive as it allows for the formation of vicinal tertiary-quaternary and even quaternary-quaternary centers on the azetidine scaffold. rsc.org

The reaction conditions are typically mild, utilizing visible light and a copper(I) photosensitizer, such as [(DPEphos)(bcp)Cu]PF6, in a solvent like acetonitrile (B52724) (MeCN) at room temperature. rsc.org The substrate scope is broad, accommodating a range of aliphatic amines and alkynes. rsc.org While a direct synthesis of this compound is not explicitly reported, the methodology's tolerance for various substituents on the amine and alkyne partners suggests its potential for accessing such structures.

Table 3: Examples of Photo-induced Copper-Catalyzed [3+1] Radical Cyclization for Azetidine Synthesis

| Amine | Alkyne | Photocatalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Diisopropylethylamine | 4-Ethynyl-1,1'-biphenyl | [(DPEphos)(bcp)Cu]PF6 | MeCN | 93 |

| Triethylamine | 1-Ethynyl-4-fluorobenzene | [(DPEphos)(bcp)Cu]PF6 | MeCN | 85 |

Palladium-Based Catalysis

Palladium catalysis has become a cornerstone of modern organic synthesis, and its application extends to the formation of azetidine rings, notably through C-H activation strategies. organic-chemistry.orgacs.orgnih.govnih.govresearchgate.net An advanced methodology involves the palladium-catalyzed intramolecular amination of unactivated C(sp³)-H bonds at the γ-position of a picolinamide (PA) protected amine. organic-chemistry.orgnih.gov This approach allows for the direct conversion of a C-H bond into a C-N bond to form the azetidine ring. organic-chemistry.orgnih.gov

This transformation is typically carried out using a palladium(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)2), in the presence of an oxidant like iodosobenzene (B1197198) diacetate (PhI(OAc)2). organic-chemistry.orgnih.gov The picolinamide directing group is crucial for the regioselectivity of the C-H activation step, bringing the palladium catalyst in proximity to the desired γ-C-H bond. organic-chemistry.orgnih.gov The reaction proceeds with a relatively low catalyst loading and utilizes inexpensive reagents under convenient operating conditions. organic-chemistry.orgnih.gov

The substrate scope of this palladium-catalyzed C-H amination is broad, enabling the synthesis of various substituted azetidines with high diastereoselectivity. organic-chemistry.org For instance, substrates with substituents at the β-position relative to the amine lead to the formation of 2-substituted azetidines. This methodology represents a significant advancement in the synthesis of strained heterocyclic systems by leveraging the power of C-H functionalization.

Table 4: Examples of Palladium-Catalyzed Intramolecular C(sp³)-H Amination for Azetidine Synthesis

| Picolinamide-Protected Amine Substrate | Product | Oxidant | Yield (%) |

|---|---|---|---|

| N-(2,2-dimethylpropyl)picolinamide | 2,2-Dimethyl-1-(picolinoyl)azetidine | PhI(OAc)2 | 80 |

| N-(2-methyl-2-phenylpropyl)picolinamide | 2-Methyl-2-phenyl-1-(picolinoyl)azetidine | PhI(OAc)2 | 75 |

Mechanistic Elucidation and Reaction Pathway Analysis of 2 2 Phenylethyl Azetidine Formation

Computational Chemistry and Molecular Modeling for Reaction Design

Computational modeling has emerged as a powerful strategy to guide the synthesis of azetidines, which are traditionally challenging to create due to their inherent ring strain. mit.eduresearchgate.net By using computational models, researchers can prescreen potential reactants and predict their likelihood of forming azetidine (B1206935) rings, moving beyond trial-and-error approaches. mit.eduthescience.dev This predictive power allows for the exploration of a wider range of substrates than previously thought possible. mit.edu

Frontier Molecular Orbital (FMO) Theory Applications in Azetidine Synthesis

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding the reactivity and selectivity in cycloaddition reactions that form azetidines, such as the aza Paternò-Büchi reaction. rsc.orgresearchgate.netrsc.org This theory posits that the key interactions governing a reaction occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. researchgate.net

In the context of forming a 2-(2-phenylethyl)azetidine via a visible-light-mediated aza Paternò-Büchi reaction, the process is often facilitated by a photocatalyst that excites one of the precursor molecules (e.g., an imine or an alkene) to a more reactive triplet state. mit.edursc.orgnih.gov The success of the desired [2+2]-cycloaddition is heavily dependent on the energy matching between the frontier orbitals of the reacting species. nih.gov Specifically, a favorable interaction between the Highest Singly Occupied Molecular Orbital (HSOMO) of the excited alkene and the LUMO of the imine precursor can lower the transition state energy, promoting the formation of the azetidine ring over competing side reactions like alkene dimerization. researchgate.netnih.gov Computational models can calculate these frontier orbital energies for various precursors, allowing for the prediction of successful reactant pairings. mit.eduthescience.dev

For instance, in the reaction between an alkene and an oxime (an imine equivalent), matching the frontier molecular orbital energies is crucial for an efficient process. researchgate.net Density Functional Theory (DFT) computations have shown that this energy matching lowers the transition-state energy (ΔG‡), thereby promoting reactivity and the successful formation of the azetidine product. nih.gov

| Reactant 1 | Reactant 2 (Excited State) | Key Orbital Interaction | Effect on Reaction |

|---|---|---|---|

| Imine (e.g., Oxime) | Alkene (e.g., Styrene) | LUMO(Imine) - HSOMO(Alkene) | Lowers transition state energy, promotes cycloaddition. researchgate.netnih.gov |

| Alkene | Alkene (Excited State) | HSOMO(Alkene) - LUMO(Alkene) | Leads to undesired dimerization. nih.gov |

Transition State Analysis and Energy Profiles for Azetidine Formation

Density Functional Theory (DFT) calculations are instrumental in mapping the potential energy surfaces and identifying the transition states for azetidine formation. acs.orgresearchgate.net These calculations provide detailed reaction profiles, including the activation energies (energy barriers) for different possible pathways, which helps in understanding why a particular product is formed. researchgate.net

For the synthesis of 2-arylazetidines, quantum chemical investigations have confirmed that the formation of the strained four-membered ring can be kinetically controlled, meaning the product distribution is determined by the relative heights of the energy barriers of competing reaction pathways, rather than the thermodynamic stability of the final products. acs.orgnih.gov In many cases, the formation of a thermodynamically more stable five-membered pyrrolidine (B122466) ring is a possible side reaction, but the transition state leading to the azetidine is lower in energy, making it the favored kinetic product under specific conditions. acs.org

Computational studies on the aza Paternò-Büchi reaction have detailed the energy profile, showing the progression from reactants, through a triplet exciplex and various intermediates, to the final azetidine product. researchgate.net These calculations reveal that factors like the choice of solvent and catalyst can significantly influence the energy barriers. researchgate.net For example, in certain palladium-catalyzed ring expansion reactions to form azaheterocycles, DFT calculations have elucidated the role of additives in lowering the activation energy for key bond-cleavage steps. researchgate.net Similarly, in La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines to form azetidines, DFT calculations of the transition states were crucial in explaining the observed regioselectivity. frontiersin.orgnih.gov

| Reaction Step | Species | Relative Free Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants (Imine + Alkene) | 0.0 | Ground state starting materials. |

| 2 | Triplet State Intermediate | +25.0 | Formation after photocatalyst energy transfer. researchgate.net |

| 3 | Transition State (TS1) | +35.5 | Energy barrier for the first bond formation (C-N or C-C). researchgate.netacs.org |

| 4 | Diradical Intermediate | +10.2 | Intermediate after the first bond is formed. |

| 5 | Transition State (TS2) | +15.8 | Energy barrier for ring closure. |

| 6 | Azetidine Product | -15.0 | Final, stable four-membered ring product. |

Regioselectivity and Diastereoselectivity Predictions in Azetidine Annulation

DFT calculations have been successfully used to explain the high regio- and diastereoselectivity observed in the synthesis of 2-arylazetidines from oxiranylmethyl-substituted benzylamines. acs.orgsemanticscholar.org The calculations can determine the activation energies for all possible pathways, revealing that the transition state leading to the experimentally observed trans-azetidine product is significantly lower in energy than the paths leading to other isomers. acs.org This kinetic control explains the exclusive formation of a single product despite the potential for multiple outcomes. nih.gov

In photocatalytic reactions, the regiochemical outcome can be tuned by the nature of the reactants. For instance, computational studies have shown that in reactions involving ketone-derived sulfonylimines, the mechanism can be biased to favor the initial formation of the C–N bond over the C–C bond, leading to specific 2,2-disubstituted azetidine scaffolds. acs.org The relative stereochemistry of products is often confirmed through spectroscopic methods like NMR and X-ray crystallography, which then validates the computational predictions. nih.gov

Influence of Substituent Effects on Azetidine Reaction Outcomes

The electronic and steric nature of substituents on the reacting precursors plays a critical role in the outcome of azetidine synthesis. For the formation of this compound, the phenylethyl group on one precursor and any substituents on the other will influence reaction rates, yields, and selectivity.

Computational studies have explored these influences. For example, in the La(OTf)₃-catalyzed synthesis of azetidines, the reaction proceeds smoothly with both electron-rich and electron-deficient benzyl (B1604629) groups on the amine precursor, indicating a broad electronic tolerance. frontiersin.orgnih.gov However, bulky substituents can also play a significant role. In the diastereoselective α-alkylation of N-borane complexes of azetidine-2-carbonitriles, the stereochemical outcome is dictated by the steric hindrance of the N-substituent, which directs the approach of the electrophile. nih.govrsc.org

DFT calculations can quantify these substituent effects by modeling how they alter the electronic properties (like orbital energies) and steric profiles of the reactants and transition states. This allows for a rational explanation of experimental observations, such as why certain N-protecting groups or substituents on an aromatic ring lead to higher yields or better stereoselectivity in the final azetidine product. nih.gov

Quantum Chemical Methods for Electronic and Thermodynamic Properties

Thermodynamic calculations can also predict the relative stability of potential products. In the synthesis of 2-arylazetidines, DFT calculations showed that five-membered pyrrolidine derivatives are thermodynamically more stable than the corresponding four-membered azetidines due to lower ring strain. acs.org The fact that the azetidine is the observed product underscores that the reaction is under kinetic, not thermodynamic, control. nih.govsemanticscholar.org

Spectroscopic and Analytical Methods for Mechanistic Studies

While computational methods provide theoretical insight, spectroscopic and analytical techniques offer experimental evidence to elucidate reaction mechanisms. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are essential for confirming the structure and stereochemistry of the final azetidine products, which validates the predictions made by computational models. nih.gov

More advanced techniques are used to study the reaction as it happens. For instance, in-situ Fourier-transform infrared (FT-IR) spectroscopy can be used to monitor the formation and consumption of intermediates during a reaction. In studies of the α-lithiation of N-alkyl 2-oxazolinylazetidines, in-situ FT-IR, combined with DFT calculations, provided evidence for the involvement of equilibrating diastereoisomeric lithiated azetidine intermediates. mdpi.com This combination of experimental and computational data is powerful for building a comprehensive picture of the reaction pathway. cnr.it Such methods could be applied to track the key bond-forming steps in the synthesis of this compound, providing direct evidence for the proposed intermediates and transition states.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques (e.g., ¹H, ¹³C NMR, ROESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including this compound. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure, connectivity, and stereochemistry. ipb.pt

¹H and ¹³C NMR: The ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the protons of the azetidine ring and the phenylethyl substituent. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (around 7.20-7.40 ppm). The protons of the ethyl linker and the azetidine ring would appear in the more upfield region. scielo.brhmdb.ca

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The aromatic carbons would resonate around 126-140 ppm, while the aliphatic carbons of the ethyl group and the azetidine ring would be found in the upfield region of the spectrum. nih.govhmdb.ca

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

The following table is a predictive representation based on data from analogous structures. Actual experimental values may vary.

| Atom | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) | Description |

| Azetidine C2-H | Multiplet | ~60-70 | Proton attached to the carbon bearing the substituent. |

| Azetidine C3-H₂ | Multiplet | ~20-30 | Methylene (B1212753) protons adjacent to the nitrogen. |

| Azetidine C4-H₂ | Multiplet | ~45-55 | Methylene protons adjacent to C2. |

| Phenylethyl CH₂ | Multiplet | ~30-40 | Methylene group adjacent to the azetidine ring. |

| Phenylethyl CH₂ | Multiplet | ~25-35 | Methylene group adjacent to the phenyl ring. |

| Phenyl Ar-H | Multiplet (~7.20-7.40) | ~126-129 | Aromatic protons. |

| Phenyl Ar-C | - | ~140 | Quaternary aromatic carbon. |

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is a two-dimensional NMR technique crucial for determining spatial proximity between protons, which is invaluable for confirming stereochemistry. In the context of this compound, a ROESY experiment would reveal through-space correlations (cross-peaks) between the protons of the phenylethyl side chain and the protons on the azetidine ring. ipb.pthuji.ac.il For instance, observing a cross-peak between the C2 proton of the azetidine ring and the adjacent methylene protons of the phenylethyl group would definitively confirm their connectivity and relative orientation. semanticscholar.org This is particularly useful for establishing the cis or trans relationship of substituents in more complex derivatives. ipb.pt

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Intermediate and Product Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the analysis of this compound formation, IR can be used to monitor the disappearance of starting material functional groups and the appearance of product-specific vibrations. The final product would show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, and N-H stretching if the azetidine nitrogen is unsubstituted. jmchemsci.com The carbonyl group (C=O) of a β-lactam ring, a common feature in related azetidinone structures, shows a strong, characteristic absorption band in the range of 1739–1752 cm⁻¹, which would be absent in the saturated azetidine ring. nih.govresearchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for Azetidine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (secondary amine) | Stretch | 3300-3500 (broad) |

| C-H (aromatic) | Stretch | 3000-3100 |

| C-H (aliphatic) | Stretch | 2850-2960 |

| C=C (aromatic) | Stretch | 1450-1600 |

| C-N | Stretch | 1020-1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems and electronic transitions within a molecule. The formation of this compound can be monitored if the reactants, intermediates, or products have distinct chromophores. The phenyl group in the target molecule will produce characteristic absorption bands in the UV region, typically around 250-270 nm, corresponding to π→π* electronic transitions. semanticscholar.orgnih.gov Changes in the position (λ_max) and intensity of these bands during the reaction can indicate the formation of intermediates or the final product as the electronic environment of the chromophore changes. nih.gov

Mass Spectrometry for Reaction Monitoring and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the product and to gain structural information through fragmentation analysis. The electron ionization (EI) mass spectrum of azetidine itself shows a molecular ion peak (M⁺) at m/z 57. nist.gov For this compound, the molecular ion peak would confirm the compound's molecular weight.

Furthermore, the fragmentation pattern provides a fingerprint that helps confirm the structure. Common fragmentation pathways for azetidines can involve ring-opening or cleavage of substituents. For this compound, characteristic fragments would likely include the loss of the phenylethyl group or the benzyl radical, leading to distinct peaks in the mass spectrum that help piece together the molecular structure. researchgate.net High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, providing unambiguous confirmation of the chemical formula. nih.gov

Circular Dichroism Spectroscopy for Stereochemical Assignment

When this compound is synthesized in a chiral, enantiomerically enriched form, Circular Dichroism (CD) spectroscopy is an essential tool for assigning its absolute configuration. CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov

By comparing the experimental CD spectrum with theoretical spectra calculated using quantum chemical methods, the absolute stereochemistry (R or S configuration) of the chiral center(s) can be determined. researchgate.net This technique is particularly valuable for assigning the stereochemistry of complex natural products and synthetic molecules containing the azetidine scaffold. While Electronic Circular Dichroism (ECD) probes electronic transitions, Vibrational Circular Dichroism (VCD) provides stereochemical information from vibrational transitions in the infrared region, offering a complementary and often more advantageous method for conformationally flexible molecules. nih.govresearchgate.net

Chemical Reactivity and Transformational Chemistry of 2 2 Phenylethyl Azetidine

Strain-Driven Reactivity of the Azetidine (B1206935) Ring System

The azetidine ring possesses a considerable amount of strain energy, estimated to be around 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive three-membered aziridine (B145994) ring and the relatively strain-free five-membered pyrrolidine (B122466) ring. rsc.org This inherent strain makes the azetidine ring susceptible to cleavage under appropriate conditions, leading to a diverse range of ring-opening reactions. These transformations are synthetically valuable as they allow for the conversion of the compact four-membered ring into functionalized acyclic amines.

The azetidine ring in 2-(2-phenylethyl)azetidine is relatively stable but can be "activated" towards nucleophilic attack. This activation is typically achieved by converting the nitrogen atom into a better leaving group, for instance, through protonation under acidic conditions, formation of a quaternary azetidinium salt, or by attaching an electron-wielding group like a tosyl (Ts) group. iitk.ac.innih.gov Once activated, the strained ring readily undergoes cleavage by various nucleophiles.

Lewis acids, such as copper(II) triflate (Cu(OTf)₂), are effective mediators for these reactions, particularly for N-tosylated azetidines. iitk.ac.in The Lewis acid coordinates to the nitrogen atom, further polarizing the C-N bonds and enhancing the ring's electrophilicity. iitk.ac.in The subsequent nucleophilic attack generally proceeds via an Sₙ2-type mechanism. iitk.ac.in For a 2-substituted azetidine like this compound, the attack can theoretically occur at either the C2 or C4 position. In the case of 2-aryl-N-tosylazetidines, studies have shown that nucleophiles like alcohols regioselectively attack the C2 carbon, leading to the cleavage of the C2-N bond. iitk.ac.in This process results in the formation of γ-amino ether products. iitk.ac.in

A variety of nucleophiles can be employed in these ring-opening reactions. For instance, the reaction of activated 2-arylazetidines with alcohols serves as a direct route to 1,3-amino ethers. iitk.ac.in Gold catalysts have also been used to promote the nucleophilic ring-opening of 2-alkynylazetidines with alcohols, yielding δ-amino-α,β-unsaturated ketones after rearrangement. acs.orgacs.org

| Azetidine Substrate Type | Activation Method | Nucleophile | Catalyst/Mediator | Product Type | Reference |

|---|---|---|---|---|---|

| 2-Aryl-N-tosylazetidine | N-Tosylation | Alcohols (e.g., MeOH, BnOH) | Cu(OTf)₂ | γ-Amino ether | iitk.ac.in |

| 2-Arylazetidinium salt | N-Alkylation (Quaternization) | Halide ions (e.g., F⁻, Cl⁻) | None | γ-Haloamine | researchgate.net |

| 2-Alkynyl-N-arylazetidine | N-Electron-withdrawing group | Alcohols | Gold catalyst | δ-Amino-α,β-unsaturated ketone | acs.org |

True electrophilic ring-opening reactions are less common and typically involve the activation of the azetidine ring by an electrophile, which is then attacked by a nucleophile. A notable example is the Lewis acid-promoted Friedel-Crafts reaction, where an activated azetidine is attacked by an aromatic nucleophile like indole (B1671886) or furan. rsc.org This reaction achieves the cleavage of the N-C bond of the azetidine under practical conditions. rsc.org

Another strategy involves the use of gold catalysts to activate a substituent on the ring, which in turn facilitates the ring opening. For example, 2-alkynylazetidines react with alcohols in the presence of a gold catalyst. The gold catalyst activates the alkyne moiety towards nucleophilic attack by the alcohol, which is followed by the opening of the azetidine ring to form δ-amino-substituted α,β-unsaturated ketones. acs.org

The strain within the azetidine ring facilitates the cleavage of the sigma (σ) bonds between the nitrogen and carbon atoms. A specific method has been developed for the reductive cleavage of the N-C σ-bond in N-acylazetidines under transition-metal-free conditions. mdpi.comnih.gov This reaction utilizes an electride derived from sodium dispersions and 15-crown-5, which acts as a single-electron transfer (SET) reagent. mdpi.comsemanticscholar.org

The proposed mechanism involves the transfer of an electron to the amide carbonyl group, generating a radical anion intermediate. mdpi.com Driven by the release of the ~25.4 kcal/mol of ring strain, this intermediate undergoes cleavage of the azetidine C-N bond to form a distonic radical anion, which is subsequently reduced and protonated to yield the final γ-amidopropan-1-ol product. mdpi.com A key feature of this reaction is its high chemoselectivity; the less strained rings of N-acylpyrrolidines (five-membered) and N-acylpiperidines (six-membered), as well as acyclic amides, are stable under the same reaction conditions. mdpi.com This highlights that the ring strain is the critical driving force for this transformation. mdpi.com

The reactivity of azetidines is best understood when compared to its neighboring homologues, aziridines (three-membered rings) and pyrrolidines (five-membered rings). The primary factor governing their relative reactivity in ring-opening reactions is the amount of ring strain. rsc.org

Aziridines possess a higher ring strain energy (approximately 26.7–27.7 kcal/mol) than azetidines. rsc.orgresearchgate.net This makes them more reactive and susceptible to ring-opening by a wider range of nucleophiles, often under milder conditions. iitk.ac.in

Azetidines , with a ring strain of about 25.4 kcal/mol, are significantly more stable than aziridines, which allows for easier handling. rsc.org However, they are still reactive enough to undergo ring-opening when appropriately activated. rsc.org

Pyrrolidines have a much lower ring strain energy (approximately 5.4–5.8 kcal/mol), rendering them largely unreactive towards ring-opening reactions under conditions that would readily cleave aziridines or azetidines. rsc.orgresearchgate.net

This trend is evident in comparative studies. For example, the nucleophilic ring-opening of 2-phenyl-N-tosylaziridines with alcohols is more facile than the corresponding reaction with 2-phenyl-N-tosylazetidines, reflecting the greater inherent strain in the aziridine ring. iitk.ac.in The stability of pyrrolidinyl amides towards reductive C-N bond cleavage, under conditions where azetidinyl amides react completely, further underscores the crucial role of ring strain in driving these reactions. mdpi.com

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | General Reactivity towards Ring-Opening | Reference |

|---|---|---|---|---|

| Aziridine | 3 | 27.7 | High (reacts readily) | rsc.org |

| Azetidine | 4 | 25.4 | Moderate (requires activation) | rsc.org |

| Pyrrolidine | 5 | 5.4 | Low (generally unreactive) | rsc.org |

Functional Group Interconversions on the Azetidine Nitrogen

Beyond reactions that cleave the ring, the nitrogen atom of this compound can undergo various transformations that are characteristic of secondary amines. These reactions modify the N-substituent while keeping the four-membered ring intact.

As a secondary amine, the nitrogen atom of this compound is nucleophilic and can readily participate in N-alkylation and N-acylation reactions.

N-Alkylation involves the formation of a new carbon-nitrogen bond. This can be achieved using various alkylating agents, such as alkyl halides or through reductive amination with aldehydes or ketones. These reactions are fundamental for introducing new substituents onto the azetidine nitrogen, which can be useful for modifying the compound's properties or for preparing substrates for further reactions, such as the synthesis of quaternary azetidinium salts for ring-opening studies. rsc.orgnih.gov

N-Acylation is the reaction of the azetidine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base, to form an N-acylazetidine (an amide). This transformation is often used to install protecting groups on the nitrogen or to synthesize substrates for reactions like the reductive C-N bond cleavage discussed previously. mdpi.comsemanticscholar.org A wide variety of reagents have been developed for N-acylation, including conventional coupling reagents like carbodiimides (often with additives like HOBt) and N-acylazoles.

Protection and Deprotection Strategies

The nitrogen atom of the azetidine ring is a key site for functionalization, and its protection is often a crucial step in multi-step syntheses to control reactivity. Common protecting groups for the azetidine nitrogen include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Protection: The introduction of these groups typically involves the reaction of this compound with the corresponding acylating agent, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O) or benzyl (B1604629) chloroformate (Cbz-Cl), often in the presence of a base.

Deprotection: The removal of these protecting groups is well-established and can be achieved under specific conditions, allowing for the selective unmasking of the azetidine nitrogen.

| Protecting Group | Deprotection Reagent(s) | Conditions | Reference |

| tert-Butoxycarbonyl (Boc) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Acidic | peptide.commdpi.comsigmaaldrich.com |

| Benzyloxycarbonyl (Cbz) | H₂, Palladium on carbon (Pd/C) | Hydrogenolysis | total-synthesis.comeurekaselect.comorganic-chemistry.org |

Reactivity of the Phenylethyl Side Chain and its Impact on the Azetidine Core

The phenylethyl side chain in this compound introduces an aromatic moiety that can undergo various electrophilic substitution reactions. However, the reactivity of the phenyl ring can be influenced by the nature of the substituent on the azetidine nitrogen.

Detailed research findings on the specific reactivity of the phenylethyl side chain in this particular molecule are limited. However, general principles of electrophilic aromatic substitution would apply. Reactions such as nitration, halogenation, and Friedel-Crafts acylation could potentially be performed on the phenyl ring, provided the reaction conditions are compatible with the stability of the azetidine ring. The directing effects of the alkyl substituent on the aromatic ring would favor substitution at the ortho and para positions.

The presence of the phenylethyl group can also exert steric and electronic effects on the reactivity of the azetidine core. For example, the bulky nature of the side chain may influence the stereochemical outcome of reactions at the azetidine ring.

Derivatization Strategies for Advanced Azetidine Scaffolds

The unique structural features of this compound make it a valuable scaffold for the synthesis of more complex and functionally diverse molecules. Derivatization can occur through post-functionalization of the azetidine ring, its incorporation into larger structures like polyamine ligands, or through the construction of fused and spirocyclic systems.

Post-functionalization of the azetidine ring allows for the introduction of new substituents and the modulation of the molecule's properties. A key strategy for the functionalization of N-protected azetidines is α-lithiation followed by trapping with an electrophile. acs.orgnih.gov This approach enables the introduction of a wide range of substituents at the C2 position.

| Reaction Type | Reagents | Product Type | Reference |

| α-Lithiation and Alkylation | s-BuLi, Electrophile (e.g., R-X) | 2,2-Disubstituted azetidine | nih.gov |

| α-Lithiation and Silylation | s-BuLi, R₃SiCl | 2-Silyl-2-substituted azetidine | acs.org |

These functionalization reactions provide access to a diverse array of substituted azetidines that can serve as building blocks for more complex molecular architectures. nih.gov

Azetidine derivatives are valuable intermediates in the synthesis of polyamine ligands. bham.ac.uk The nitrogen atom of the azetidine ring can be alkylated to extend the polyamine chain. nih.gov While specific examples starting from this compound are not extensively documented, the general principle involves the reaction of the deprotected azetidine with a suitable alkylating agent containing another amine functionality, often protected, to build up the polyamine backbone. The ring strain of the azetidine can also be exploited in ring-opening reactions to generate linear polyamine structures. utwente.nl

The construction of fused and spirocyclic systems containing an azetidine ring leads to conformationally constrained and three-dimensionally complex molecules of interest in medicinal chemistry. bris.ac.uknih.govnih.govresearchgate.net

Fused Systems: Intramolecular cyclization reactions can lead to the formation of fused bicyclic systems. For example, a substituent introduced at the C2 position can be designed to react with the azetidine nitrogen or another part of the molecule to form a new ring fused to the azetidine core. bham.ac.uk

Applications of 2 2 Phenylethyl Azetidine and Its Scaffolding in Non Biological Research

Utilization as Synthetic Intermediates in Complex Molecule Synthesis

The inherent ring strain of the azetidine (B1206935) moiety in 2-(2-phenylethyl)azetidine makes it susceptible to controlled ring-opening and ring-expansion reactions, providing synthetic routes to a variety of larger and more complex nitrogen-containing structures.

The this compound scaffold serves as a valuable precursor for the synthesis of larger, chiral nitrogen-containing heterocycles such as pyrrolidines (five-membered rings) and azepanes (seven-membered rings). The transformation typically proceeds through a ring-expansion reaction, which can be triggered by various reagents and conditions. These reactions leverage the release of ring strain from the four-membered azetidine ring to drive the formation of the larger, thermodynamically more stable rings. nih.gov

For instance, the activation of the azetidine nitrogen, followed by nucleophilic attack and rearrangement, can lead to the incorporation of additional atoms into the ring structure. Research has shown that 2-substituted azetidines can undergo competitive ring expansion to form both pyrrolidines and, in some cases, azepanes. The substitution pattern on the azetidine ring and the side chain can influence the outcome of these expansion reactions. A structurally similar compound, ethyl 2-[1-(1-phenylethyl)azetidin-2-yl]prop-2E-enoate, has been studied in the context of ring expansion, highlighting the potential for such transformations with the this compound framework. The synthesis of these larger heterocyclic systems is of significant interest in medicinal chemistry and materials science due to their presence in a wide array of biologically active compounds and functional materials. researchgate.net

| Precursor | Target Heterocycle | Key Transformation |

| 2-Substituted Azetidine | Pyrrolidine (B122466) | Ring Expansion |

| 2-Substituted Azetidine | Azepane | Ring Expansion |

The azetidine ring is a recognized structural motif that can be incorporated into nucleoside analogs to impart unique conformational properties. While direct synthesis of nucleoside analogs from this compound is not extensively documented, the principle of using azetidine derivatives as building blocks for such molecules has been established. nih.gov The incorporation of an azetidine moiety in place of the ribose or deoxyribose sugar can lead to novel therapeutic agents with modified biological activity and stability.

In one study, 3-substituted azetidines were successfully incorporated into fluorescent purine (B94841) analogs. nih.gov This demonstrates that the azetidine scaffold can be chemically manipulated and attached to nucleobases. The 2-(2-phenylethyl) group in the target compound could offer specific steric and hydrophobic interactions within the nucleoside analog structure, potentially influencing its binding to biological targets. The synthesis of such analogs would likely involve the coupling of a suitably functionalized this compound with a purine or pyrimidine (B1678525) base.

The 2-(2-phenylethyl) group attached to the azetidine ring further influences the conformational preferences of the molecule. Conformational studies of the related 2-phenylethylamine have shown that it can adopt both folded (gauche) and extended (anti) conformations, with the folded form being stabilized by a weak interaction between the amino group and the aromatic ring. nih.gov In this compound, the rigid azetidine ring would lock the ethylamine (B1201723) portion into a more defined orientation relative to the phenyl group, thus providing a rigid scaffold for the construction of more complex molecules with well-defined three-dimensional shapes.

Role in Catalysis and Materials Science

Beyond its use as a synthetic intermediate, the this compound scaffold has potential applications in the fields of asymmetric catalysis and materials science, primarily due to its chirality and the reactivity of the azetidine ring.

Chiral azetidine derivatives have emerged as a promising class of ligands for asymmetric catalysis. researchgate.netresearchgate.net The development of new chiral ligands is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. nih.govresearchgate.netmdpi.com The stereochemically defined centers of the azetidine ring, combined with the substituents, can create a chiral environment around a metal center, enabling highly enantioselective transformations.

Specifically, 2,4-cis-disubstituted amino azetidines have been successfully employed as ligands in copper-catalyzed Henry reactions, demonstrating their potential to induce high levels of stereoselectivity. nih.gov The concave shape of these cis-azetidine derivatives when complexed with a metal is thought to provide a rigid platform that effectively controls the stereochemical outcome of the reaction. nih.gov Chiral this compound, with its defined stereochemistry at the 2-position, could be elaborated into a variety of bidentate or tridentate ligands for use in a range of asymmetric catalytic reactions, such as hydrogenations, C-H functionalizations, and cycloadditions. nih.govnih.gov

| Catalyst Type | Potential Application | Key Feature of Ligand |

| Metal-Azetidine Complex | Asymmetric Hydrogenation | Chiral environment from 2-substituent |

| Metal-Azetidine Complex | Asymmetric C-H Activation | Defined stereochemistry and rigidity |

| Metal-Azetidine Complex | Asymmetric Cycloaddition | Concave, rigid scaffold |